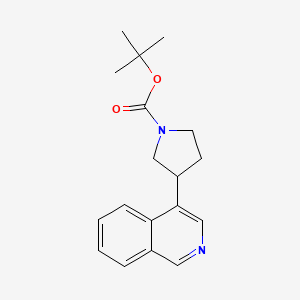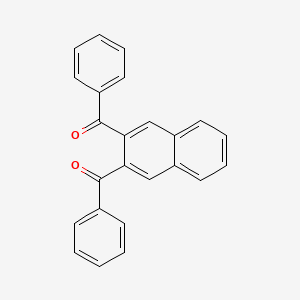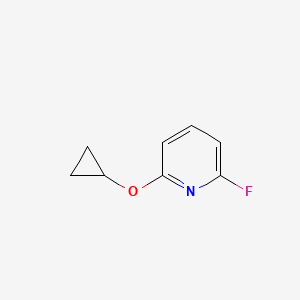
2-Cyclopropoxy-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-6-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C8H8FNO This compound is of interest due to its unique chemical properties, which include the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-fluoropyridine typically involves the introduction of the cyclopropoxy group and the fluorine atom onto the pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine precursor with a cyclopropoxy group, followed by fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-6-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The cyclopropoxy group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), fluorinating agents (e.g., Selectfluor), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation, lithium aluminum hydride for reduction). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-6-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropoxy group can influence its overall reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Cyclopropoxy-4-fluoropyridine: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
2-Cyclopropoxy-6-chloropyridine: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.
Uniqueness
2-Cyclopropoxy-6-fluoropyridine is unique due to the combination of the cyclopropoxy group and the fluorine atom on the pyridine ring. This combination can result in distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
2-cyclopropyloxy-6-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
URUXCEDPWWMUET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=NC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)
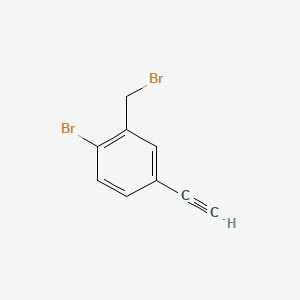
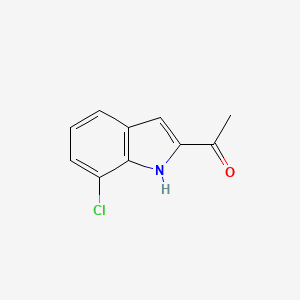
![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
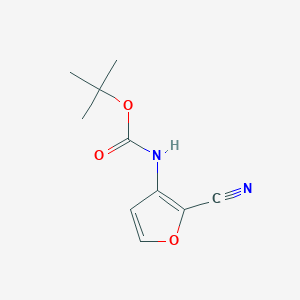
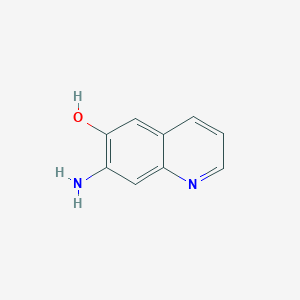
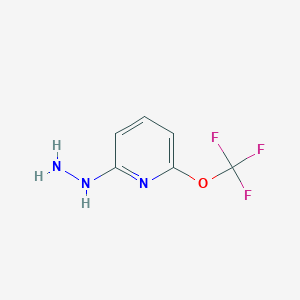
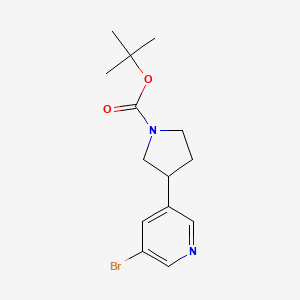
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
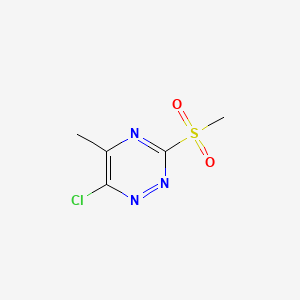
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
